4-(Cyclopropylamino)-3-nitrobenzoic acid
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Overview
Description
4-(Cyclopropylamino)-3-nitrobenzoic acid is an organic compound that features a cyclopropylamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the cyclopropylamino group. One common method starts with the nitration of 4-aminobenzoic acid to form 4-amino-3-nitrobenzoic acid. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-(Cyclopropylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
4-(Cyclopropylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropylamino group may enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the cyclopropylamino group but shares the nitrobenzoic acid core.
4-(Cyclopropylamino)benzoic acid: Lacks the nitro group but contains the cyclopropylamino group.
3-Nitrobenzoic acid: Lacks both the amino and cyclopropyl groups but retains the nitrobenzoic acid structure.
Uniqueness
4-(Cyclopropylamino)-3-nitrobenzoic acid is unique due to the presence of both the cyclopropylamino and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)6-1-4-8(11-7-2-3-7)9(5-6)12(15)16/h1,4-5,7,11H,2-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTICLQCJRBVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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